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Compound of Interest

Compound Name: Amino-PEG4-alcohol

Cat. No.: B1665982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amino-
PEG4-alcohol, a valuable bifunctional linker used extensively in bioconjugation, drug delivery,
and the development of therapeutics such as antibody-drug conjugates (ADCs) and
proteolysis-targeting chimeras (PROTACS). This document outlines a common and effective
multi-step synthetic route starting from tetraethylene glycol, detailing experimental protocols,
guantitative data, and characterization methods.

Introduction

Amino-PEG4-alcohol, with the chemical name 11-amino-3,6,9-trioxaundecan-1-ol, is a
hydrophilic linker molecule featuring a primary amine and a primary alcohol functional group at
its termini, connected by a flexible tetraethylene glycol spacer.[1][2] The amine group allows for
facile conjugation to carboxylic acids, activated esters, and other electrophilic moieties, while
the hydroxyl group can be further functionalized or used as a point of attachment.[1][2] The
polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the
conjugated molecules.[2]

This guide details a four-step synthesis of Amino-PEG4-alcohol, commencing with the
selective activation of one hydroxyl group of tetraethylene glycol, followed by nucleophilic
substitution to introduce the amine functionality in a protected form, and concluding with
deprotection.
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Synthetic Pathway Overview

The synthesis of Amino-PEG4-alcohol from tetraethylene glycol can be achieved through a
four-step process:

¢ Selective Mono-tosylation of Tetraethylene Glycol: One of the two primary alcohol groups of
tetraethylene glycol is selectively activated by reaction with p-toluenesulfonyl chloride (TsClI)
to form a monotosylate.

e Azide Formation: The tosyl group is displaced by an azide ion through nucleophilic
substitution to yield mono-azido-tetraethylene glycol.

e Boc Protection and Reduction (Staudinger Reaction): The terminal azide is reduced to a
primary amine via the Staudinger reaction, which is then protected with a tert-
butyloxycarbonyl (Boc) group.

e Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the
final product, Amino-PEG4-alcohol.

Synthesis Workflow Diagram
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Caption: Multi-step synthesis of Amino-PEG4-alcohol from tetraethylene glycol.

Experimental Protocols
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Step 1: Selective Mono-tosylation of Tetraethylene
Glycol

Reaction: Tetraethylene glycol + p-Toluenesulfonyl chloride — Mono-tosyl-tetraethylene glycol
Procedure:

e To a solution of tetraethylene glycol (515 mmol) in tetrahydrofuran (THF, 230 mL), a solution
of sodium hydroxide (172 mmol) in deionized water (20 mL) is added.[3]

e The mixture is cooled to 0 °C in an ice bath.

e A solution of p-toluenesulfonyl chloride (51.5 mmol) in THF (20 mL) is added dropwise to the
reaction mixture while maintaining the temperature at 0 °C.[3]

e The reaction is stirred at 0 °C for 2 hours.[3]

o After the reaction is complete, the solution is poured into deionized water. The aqueous layer
is separated and extracted with dichloromethane.

e The combined organic layers are washed with water, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure to yield the product as a clear oil.[3]

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Mono-azido-tetraethylene glycol

Reaction: Mono-tosyl-tetraethylene glycol + Sodium azide — Mono-azido-tetraethylene glycol
Procedure:

» Mono-tosyl-tetraethylene glycol is dissolved in dimethylformamide (DMF).

e Sodium azide (NaN3) is added to the solution.

e The reaction mixture is heated and stirred until the starting material is consumed (monitored
by TLC).
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» After completion, the reaction mixture is cooled to room temperature, and water is added.
e The product is extracted with an organic solvent such as ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Boc-NH-PEG4-alcohol

Reaction: Mono-azido-tetraethylene glycol + PPh3 + H20 - Amino-PEG4-alcohol Amino-
PEG4-alcohol + (Boc)20 — Boc-NH-PEG4-alcohol

Procedure (Staudinger Reduction followed by Boc Protection):

o To a solution of mono-azido-tetraethylene glycol in THF, triphenylphosphine (PPh3) is added,
and the mixture is stirred.[4]

» After the formation of the phosphazide intermediate, water is added to hydrolyze it to the
amine.[4]

e Once the reduction is complete, a base (e.qg., triethylamine or diisopropylethylamine) and di-
tert-butyl dicarbonate ((Boc)20) are added to the reaction mixture.[5]

e The reaction is stirred at room temperature until the amine is fully protected (monitored by
TLC).

e The solvent is removed under reduced pressure, and the residue is taken up in an organic
solvent.

e The solution is washed with aqueous acidic and basic solutions to remove impurities.
e The organic layer is dried and concentrated to give the Boc-protected product.

Purification: Purification is typically achieved by column chromatography on silica gel.

Step 4: Deprotection of Boc-NH-PEG4-alcohol
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Reaction: Boc-NH-PEG4-alcohol -~ Amino-PEG4-alcohol

Procedure:

e Boc-NH-PEG4-alcohol is dissolved in dichloromethane (DCM).[1]

» Trifluoroacetic acid (TFA) is added to the solution at 0 °C.[1]

e The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is

complete (monitored by TLC).[1]

e The solvent and excess TFA are removed under reduced pressure.[1]

e The residue is dissolved in a minimal amount of solvent and precipitated by the addition of a

non-polar solvent like diethyl ether to obtain the TFA salt of the product.

e For the free amine, a basic work-up is performed.[6]

Purification: The final product can be purified by column chromatography on silica gel, often

using a mobile phase containing a small amount of ammonia to prevent tailing of the amine.[7]

Quantitative Data
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Characterization Data

Amino-PEG4-alcohol (11-amino-3,6,9-trioxaundecan-1-ol)

Molecular Formula: CsH1aNOa

e Molecular Weight: 193.24 g/mol
e Appearance: Colorless to pale yellow oil

e IH NMR (CDCIls): Chemical shifts (ppm) are expected for the ethylene glycol backbone
protons (around 3.6-3.7 ppm), the methylene group adjacent to the amine (around 2.8-2.9
ppm), and the methylene group adjacent to the hydroxyl group (around 3.7-3.8 ppm).

e 13C NMR (CDCls): Chemical shifts (ppm) are expected for the carbons of the ethylene glycol
backbone (in the range of 60-75 ppm), with distinct signals for the carbons adjacent to the
amine and hydroxyl groups.

Boc-NH-PEG4-alcohol
e Molecular Formula: C13H27NOs
¢ Molecular Weight: 293.36 g/mol

e 1H NMR (CDCIs): In addition to the PEG backbone signals, a characteristic singlet for the
nine protons of the tert-butyl group will be observed around 1.4 ppm.

e 13C NMR (CDCIs): A signal for the quaternary carbon of the Boc group will appear around 80
ppm, and the carbonyl carbon of the carbamate will be observed around 156 ppm.

Applications in Drug Development
Amino-PEG4-alcohol is a critical linker in the development of advanced therapeutics.

PROTACSs: In PROTACS, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a
target protein, facilitating the degradation of the target protein.[9]
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ADCs: In ADCs, the linker is used to attach a cytotoxic payload to an antibody, enabling

targeted delivery of the drug to cancer cells.[9]
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Caption: Logical relationship of a PROTAC utilizing a PEG linker.
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Conclusion

The synthesis of Amino-PEG4-alcohol via the described multi-step route from tetraethylene
glycol is a robust and efficient method for producing this versatile linker. Careful control of
reaction conditions and appropriate purification at each step are crucial for obtaining a high-
purity product suitable for demanding applications in pharmaceutical research and
development. This guide provides a solid foundation for researchers to successfully synthesize
and utilize Amino-PEG4-alcohol in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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